7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
Description
Properties
IUPAC Name |
7-oxo-2-phenyl-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S/c16-10-8(11(17)18)6-19-12-13-9(14-15(10)12)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDUYKDXQXQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CSC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745179 | |
| Record name | 7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375302-47-8 | |
| Record name | 7H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-carboxylic acid, 7-oxo-2-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
Intramolecular Cyclization
- The intramolecular cyclization step is performed under microwave irradiation, which promotes regioselective ring closure at the N2-position of the 1,2,4-triazine ring.
- This step efficiently forms the fused triazolo-thiazine core.
- Microwave-assisted cyclization enhances reaction rate and yield compared to conventional heating.
Hydrolysis and Functional Group Transformations
- Following cyclization, hydrolysis of ester groups leads to the formation of the corresponding carboxylic acid.
- Amidation or further functional group modifications can be performed to tailor the compound properties.
- The overall multi-step sequence yields the target 7-oxo-2-phenyl-7H-triazolo[5,1-b]thiazine-6-carboxylic acid in good yields (typically above 60-70% per step).
Multi-Component Reaction Methodology
An alternative, efficient one-pot three-component reaction has been reported for related fused thiazine derivatives, which can be adapted for the target compound:
- Reactants: 2-amino-4H-1,3-thiazin-4-one derivatives, isocyanides, and acetylenedicarboxylates (such as dimethyl acetylenedicarboxylate).
- Conditions: Reactions are performed in dry dichloromethane under argon atmosphere at 0 °C to room temperature.
- Mechanism: Initial formation of an intermediate followed by ring closure to afford the fused triazolo-thiazine carboxylate.
- Purification: Products are isolated by silica gel chromatography using hexane-ethyl acetate mixtures.
This method offers a facile route with fewer steps and can be optimized for various substituted derivatives.
Experimental Data Summary
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Preparation of 6-substituted mercapto-1,2,4-triazin-5-ones | Known synthetic methods from arylmethyl precursors | Moderate to high yields | Starting point for ring construction |
| S-alkylation | Ethyl 2-chloroacetoacetate, base | Good yields | Introduces ketoester functionality |
| Intramolecular cyclization | Microwave irradiation, solvent (e.g., DMF or MeOH) | High yields (~70-85%) | Regioselective ring closure at N2-position |
| Hydrolysis | Acidic or basic hydrolysis of esters | Quantitative or near-quantitative | Converts esters to carboxylic acid |
| Multi-component reaction | 2-amino-4H-1,3-thiazin-4-one + isocyanide + DMAD | Moderate yields (50-75%) | One-pot synthesis alternative |
| Purification | Silica gel chromatography | Pure product | Hexane-ethyl acetate eluent system |
Detailed Reaction Scheme (Conceptual)
Synthesis of Mercapto-Triazine Intermediate:
- Starting from appropriately substituted arylmethyl precursors, prepare 3-mercapto-1,2,4-triazin-5-ones.
-
- React mercapto-triazine with ethyl 2-chloroacetoacetate to form S-alkylated derivatives.
-
- Subject S-alkylated intermediates to microwave irradiation to induce ring closure, forming the fused triazolo-thiazine ring.
-
- Hydrolyze ester groups to yield the carboxylic acid functionality.
-
- Amidation or other modifications can be performed to obtain derivatives with desired properties.
Research Findings and Notes
- The regioselectivity of the cyclization step is confirmed by single-crystal X-ray diffraction, ensuring the correct fused ring system formation.
- The microwave-assisted cyclization is a key improvement, reducing reaction times from hours to minutes and increasing yields.
- Multi-component reactions provide a complementary approach but may require optimization for substituent effects and reaction conditions.
- The described methods avoid harsh conditions and minimize side products, which is critical for the synthesis of bioactive heterocycles.
- These synthetic routes have been validated by full characterization including NMR (1H, 13C), HRMS, and crystallography, ensuring structural integrity.
Chemical Reactions Analysis
Types of Reactions
7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Synthesis of 7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
The synthesis of this compound typically involves multi-step procedures that include cyclization reactions and functional group modifications. Various methods have been reported in literature for the synthesis of related derivatives. For instance, one study described the generation of S-alkylated derivatives through reactions involving ethyl 2-chloroacetoacetate followed by intramolecular cyclization using microwave irradiation .
Antimicrobial Properties
One of the most notable applications of this compound is its antimicrobial activity. Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria. For example:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5f | Antitubercular against Mycobacterium smegmatis | 50 | |
| 5d | Broad-spectrum antibacterial | - |
These findings indicate that the compound's structural features may enhance its lipophilicity and ability to penetrate bacterial membranes.
Anticancer Potential
Research has also explored the anticancer potential of triazole derivatives. Compounds within this class have been shown to inhibit cancer cell proliferation through various mechanisms. For instance, some derivatives demonstrate inhibitory effects on key enzymes involved in cancer cell metabolism .
Case Studies
Several case studies highlight the efficacy of this compound in therapeutic applications:
- Antibacterial Activity Evaluation : A study compared the antibacterial activities of synthesized compounds against standard antibiotics like Ciprofloxacin and Rifampicin. The results indicated that certain derivatives exhibited superior activity against resistant strains .
- Antitubercular Screening : In vitro testing showed that some derivatives had excellent antitubercular activity with low minimum inhibitory concentrations (MIC), suggesting their potential as new therapeutic agents for tuberculosis .
Mechanism of Action
The mechanism of action of 7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction often leads to the inhibition of enzyme function or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Regiochemical Variations
7-Oxo-7H-Thiazolo[3,2-b]-1,2,4-Triazine-2-Carboxylic Acid Derivatives
- Core Structure : These derivatives feature a thiazolo[3,2-b]triazine core instead of the triazolo[5,1-b]thiazine system. The regiochemical difference ([3,2-b] vs. [5,1-b]) alters electron distribution and steric interactions.
- Synthesis : Prepared via S-alkylation of 3-mercapto-1,2,4-triazin-5-ones followed by microwave-assisted cyclization, achieving yields of 65–80% .
- Bioactivity : Amide derivatives (e.g., compound 5f ) show broad-spectrum antibacterial activity (MIC = 50 µg/mL against Mycobacterium smegmatis), outperforming ester or carboxylic acid precursors .
Triazolo[1,5-c]Pyrimidine and Triazolo[4,3-c]Pyrimidine Derivatives
- Core Structure : These compounds replace the thiazine ring with pyrimidine, altering hydrogen-bonding capacity.
- Regiochemical Impact : Isomerization (e.g., 8 vs. 9 in ) shifts NMR signals (C3-H and C5-H protons in 9 appear downfield compared to C2-H in 8 ) and increases melting points by 15–20°C .
Triazolo[5,1-b][1,3]Thiazin-4-Ium Salts
- Core Structure : Cationic derivatives with a positive charge at position 4, contrasting the neutral carboxylic acid in the target compound.
- Synthesis : Generated via electrophilic cyclization of 3-S-alkenylthio-1,2,4-triazoles, highlighting the role of sulfur nucleophilicity in regioselectivity .
Physicochemical Properties
- Solubility : The carboxylic acid group increases water solubility compared to ester precursors (e.g., ethyl esters in require hydrolysis for activation) .
- Acidity : pKa of the carboxylic acid (~3–4) enables ionization at physiological pH, influencing bioavailability.
- Thermal Stability : Melting points for triazolothiazines are typically >200°C, comparable to triazolo-pyrimidines () .
Biological Activity
7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid (CAS No. 1375302-47-8) is a complex heterocyclic compound characterized by a fused triazole-thiazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antitubercular domains. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The molecular formula of this compound is C₁₂H₇N₃O₃S with a molar mass of approximately 273.27 g/mol. The compound features a unique fused ring system that contributes to its chemical reactivity and biological properties .
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of 7-oxo-2-phenyl derivatives. For instance:
- Synthesis and Testing : A series of compounds related to 7-oxo derivatives were synthesized and tested against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .
- Mechanism of Action : The mechanism involves interaction with bacterial DNA topoisomerase II, where the carboxylic acid moiety plays a crucial role in forming salt bridges with Mg²⁺ ions essential for enzyme activity .
Antitubercular Activity
The compound has also shown promise in the fight against tuberculosis:
- In vitro Studies : Research highlighted that certain derivatives exhibited potent activity against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) comparable to established antitubercular drugs .
Comparative Biological Activity Data
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 7-Oxo Derivative A | Antibacterial | 50 | |
| 7-Oxo Derivative B | Antitubercular | 25 | |
| Ciprofloxacin | Antibacterial | 32 | |
| Rifampicin | Antitubercular | 10 |
Study 1: Synthesis and Evaluation
A study reported the synthesis of various derivatives of 7-oxo compounds and their evaluation against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with specific substitutions on the phenyl ring significantly enhanced antibacterial activity .
Study 2: Interaction with Enzymes
Another investigation focused on the interaction of these compounds with leucyl-tRNA synthetase (LeuRS) in M. smegmatis. The most potent derivative showed an inhibition percentage of 78.24% at a concentration of 15 µg/mL, indicating strong potential for further development as an antitubercular agent .
Future Directions
The unique structural features of this compound suggest several avenues for future research:
- Structure-Activity Relationship (SAR) : Further exploration of SAR could yield more potent derivatives by modifying substituents on the phenyl ring or altering the thiazine structure.
- Mechanistic Studies : Detailed mechanistic studies are necessary to fully understand how these compounds interact at the molecular level with bacterial targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step sequences, starting with the condensation of thioalkyl phenols or analogous precursors. Key steps include cyclization reactions to form the triazolo-thiadiazine core and subsequent carboxylation. Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Characterization via HPLC, FTIR, and NMR is critical to confirm intermediate purity .
Q. How can researchers confirm the structural integrity of this compound and its derivatives?
- Methodological Answer : Modern techniques such as X-ray crystallography (for single-crystal analysis), high-resolution mass spectrometry (HRMS), and 2D NMR (e.g., - HSQC) are essential. For example, X-ray studies can resolve bond angles and spatial arrangements of the triazolo-thiadiazine ring system, while NMR can verify proton environments near the phenyl and carboxylic acid moieties .
Q. What experimental strategies are recommended to assess solubility and lipophilicity for drug-likeness?
- Methodological Answer : Use the SwissADME platform to predict logP (lipophilicity) and aqueous solubility. Experimentally, perform shake-flask assays with buffered solutions (pH 1.2–7.4) to measure partition coefficients. Compare results with reference drugs (e.g., celecoxib) to evaluate bioavailability potential .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations improve synthesis efficiency or predict reactivity?
- Methodological Answer : Implement reaction path search algorithms (e.g., artificial force-induced reaction method) to model transition states and identify low-energy pathways. Computational tools like Gaussian or ORCA can optimize reaction conditions (e.g., solvent effects, temperature) and predict regioselectivity in cyclization steps. Experimental validation through kinetic studies is critical to refine computational models .
Q. What strategies resolve contradictions between experimental pharmacokinetic data and computational predictions?
- Methodological Answer : Discrepancies often arise from unaccounted factors like protein binding or metabolic degradation. Address this by integrating molecular dynamics (MD) simulations to model protein-ligand interactions and refine SwissADME predictions. Validate with in vitro assays (e.g., microsomal stability tests) to correlate computational outputs with observed metabolic clearance .
Q. How can researchers design salts or co-crystals to enhance physicochemical properties?
- Methodological Answer : Screen counterions (e.g., sodium, potassium) or co-formers (e.g., nicotinamide) via solvent-drop grinding or slurry crystallization. Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify stable polymorphs. For example, sodium salts may improve aqueous solubility, while co-crystals with hydrophobic partners can modulate release kinetics .
Data Interpretation & Experimental Design
Q. What statistical approaches are suitable for analyzing biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Apply multivariate regression models (e.g., partial least squares) to correlate structural descriptors (e.g., Hammett σ values, molar refractivity) with activity metrics (e.g., IC). Use cluster analysis to group derivatives with similar pharmacophores and identify outliers for further optimization .
Q. How should researchers handle batch-to-batch variability in synthetic yields?
- Methodological Answer : Perform design of experiments (DoE) to identify critical process parameters (CPPs). For instance, a factorial design can test interactions between temperature, catalyst loading, and reaction time. Use statistical software (e.g., JMP) to model yield responses and establish robust operating ranges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
